molecular formula C19H22N2 B112658 1'-Benzylspiro[indoline-3,4'-piperidine] CAS No. 474538-99-3

1'-Benzylspiro[indoline-3,4'-piperidine]

Cat. No.: B112658
CAS No.: 474538-99-3
M. Wt: 278.4 g/mol
InChI Key: OFCNNQTXJKPKSI-UHFFFAOYSA-N
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Description

1’-Benzylspiro[indoline-3,4’-piperidine] is an organic compound with the molecular formula C19H22N2. It is characterized by a unique spiro structure that includes an indoline and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzylspiro[indoline-3,4’-piperidine] typically involves multi-step reactions starting from indoline. One common method includes the formation of 3,4’-indoline-4-formaldehyde, followed by a series of reactions to introduce the benzyl group and form the spiro structure . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1’-Benzylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism by which 1’-Benzylspiro[indoline-3,4’-piperidine] exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the application but often involve binding to enzymes or receptors, altering their activity and leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Uniqueness: 1’-Benzylspiro[indoline-3,4’-piperidine] stands out due to its unique spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1'-benzylspiro[1,2-dihydroindole-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-2-6-16(7-3-1)14-21-12-10-19(11-13-21)15-20-18-9-5-4-8-17(18)19/h1-9,20H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCNNQTXJKPKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=CC=CC=C23)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586361
Record name 1'-Benzyl-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474538-99-3
Record name 1'-Benzyl-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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